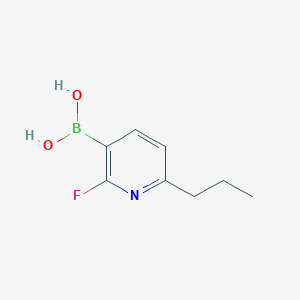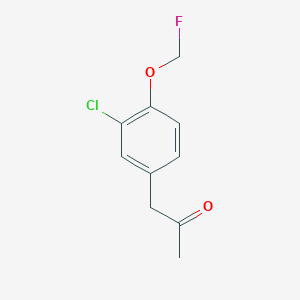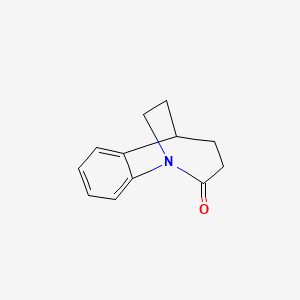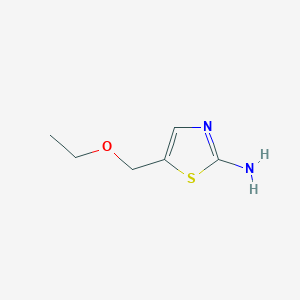![molecular formula C8H7Br2N3S B14068902 2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide CAS No. 98437-50-4](/img/structure/B14068902.png)
2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 3,5-dibromo-, thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, chemistry, and industry. The compound is characterized by the presence of a benzaldehyde moiety substituted with bromine atoms at the 3 and 5 positions, and a thiosemicarbazone functional group.
準備方法
The synthesis of Benzaldehyde, 3,5-dibromo-, thiosemicarbazone typically involves the reaction of 3,5-dibromo-benzaldehyde with thiosemicarbazide. The reaction is carried out in a solvent such as ethanol or a mixture of ethanol and water, with the addition of a few drops of acetic acid to catalyze the reaction. The reaction mixture is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) to ensure completion .
化学反応の分析
Benzaldehyde, 3,5-dibromo-, thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The bromine atoms in the benzaldehyde moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Complexation: The compound can form coordination complexes with metal ions, which can enhance its biological activity
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
作用機序
The mechanism of action of Benzaldehyde, 3,5-dibromo-, thiosemicarbazone involves its interaction with molecular targets such as enzymes and proteins. The thiosemicarbazone group can chelate metal ions, disrupting metal-dependent enzymes and processes. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells . The exact pathways and molecular targets vary depending on the specific application and biological context.
類似化合物との比較
Benzaldehyde, 3,5-dibromo-, thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
Benzaldehyde, 4-chloro-, thiosemicarbazone: Similar in structure but with a chlorine substituent instead of bromine, showing different biological activities.
Benzaldehyde, 2-hydroxy-, thiosemicarbazone: Contains a hydroxyl group, which can enhance its ability to form hydrogen bonds and affect its biological properties.
Benzaldehyde, 4-nitro-, thiosemicarbazone: The nitro group can significantly alter the compound’s electronic properties and reactivity
The uniqueness of Benzaldehyde, 3,5-dibromo-, thiosemicarbazone lies in its specific substitution pattern, which influences its reactivity and biological activity. The presence of bromine atoms can enhance its ability to form coordination complexes and increase its lipophilicity, potentially improving its cellular uptake and efficacy.
特性
CAS番号 |
98437-50-4 |
|---|---|
分子式 |
C8H7Br2N3S |
分子量 |
337.04 g/mol |
IUPAC名 |
[(3,5-dibromophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H7Br2N3S/c9-6-1-5(2-7(10)3-6)4-12-13-8(11)14/h1-4H,(H3,11,13,14) |
InChIキー |
JMVWWWOFAJXURF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Br)Br)C=NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


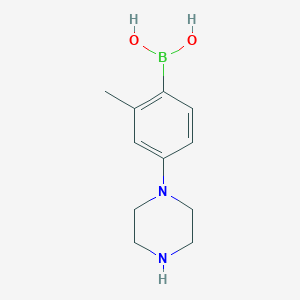

![3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14068835.png)




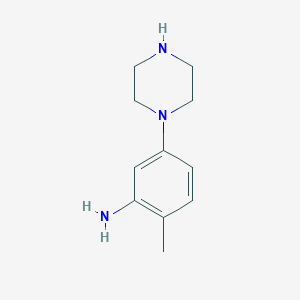

![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14068888.png)
